Cyclohexanecarboxylic acid, 4-nonyl-
Description
Contextualization within Cyclohexanecarboxylic Acid Derivatives
Cyclohexanecarboxylic acid and its derivatives are important intermediates in organic synthesis. The parent compound, cyclohexanecarboxylic acid, is produced by the hydrogenation of benzoic acid. wikipedia.org Derivatives with various substituents on the cyclohexane (B81311) ring are explored for a range of applications. For instance, trans-4-aminocyclohexanecarboxylic acid is a key building block in the synthesis of pharmaceuticals. The general synthetic route to 4-substituted cyclohexanecarboxylic acids often involves the catalytic hydrogenation of the corresponding substituted benzoic acid. This method allows for the preparation of both cis and trans isomers, with the trans isomer often being the thermodynamically more stable product.
Scope and Significance of Academic Inquiry into Cyclohexanecarboxylic Acid, 4-Nonyl-
Historical Overview of Related Nonyl-Substituted Carboxylic Acids in Research
The study of long-chain carboxylic acids, or fatty acids, has a rich history, primarily in the context of lipids and soaps. Nonanoic acid (also known as pelargonic acid), a straight-chain nine-carbon carboxylic acid, is a naturally occurring compound with various industrial uses, including in the production of lubricants, plasticizers, and herbicides. Research into nonyl-substituted cyclic compounds is less common but is often driven by the unique properties imparted by the long alkyl chain. For example, in the field of liquid crystals, long alkyl chains are crucial for inducing and stabilizing mesophases. While specific historical research on 4-nonyl-cyclohexanecarboxylic acid is not apparent, the foundational knowledge from the study of other long-chain carboxylic acids and cyclohexanecarboxylic acid derivatives provides a basis for understanding its potential properties and applications.
Due to the absence of specific experimental data for Cyclohexanecarboxylic acid, 4-nonyl-, the following data table for the parent compound, Cyclohexanecarboxylic acid, is provided for context.
| Property | Value |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| Melting Point | 29-31 °C |
| Boiling Point | 232-233 °C |
| Density | 1.033 g/mL at 25 °C |
| Solubility in Water | 0.201 g in 100 g at 15 °C |
Structure
2D Structure
3D Structure
Properties
CAS No. |
101564-26-5 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
4-nonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h14-15H,2-13H2,1H3,(H,17,18) |
InChI Key |
ZSIQDVRFEYRRQX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1CCC(CC1)C(=O)O |
Canonical SMILES |
CCCCCCCCCC1CCC(CC1)C(=O)O |
Other CAS No. |
101564-26-5 |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of Cyclohexanecarboxylic Acid, 4 Nonyl
Established Methodologies for the Synthesis of 4-Nonylcyclohexanecarboxylic Acid
The synthesis of 4-nonylcyclohexanecarboxylic acid can be approached through several established chemical strategies. The most direct methods involve the creation of the 4-substituted cyclohexanecarboxylic acid scaffold, often starting from an aromatic precursor.
Catalytic Hydrogenation Routes for Cyclohexanecarboxylic Acids
A primary and widely utilized method for the synthesis of cyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding benzoic acid derivatives. wikipedia.org This approach involves the reduction of the aromatic ring to a cyclohexane (B81311) ring while preserving the carboxylic acid group. For the synthesis of 4-nonylcyclohexanecarboxylic acid, the logical precursor would be 4-nonylbenzoic acid.
The hydrogenation is typically carried out using a heterogeneous catalyst, such as rhodium on carbon (Rh/C), ruthenium on carbon (Ru/C), or palladium on carbon (Pd/C), under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) is crucial to achieve high yields and selectivity, minimizing side reactions like the reduction of the carboxylic acid group.
A plausible synthetic sequence would be:
Synthesis of 4-nonylbenzoic acid: This intermediate can be prepared via Friedel-Crafts acylation of nonylbenzene (B91765) with a suitable acylating agent, followed by oxidation of the resulting ketone. Alternatively, it could be synthesized from 4-nonylphenol (B119669) through a series of reactions to convert the hydroxyl group into a carboxylic acid.
Catalytic Hydrogenation: The resulting 4-nonylbenzoic acid is then subjected to catalytic hydrogenation to yield 4-nonylcyclohexanecarboxylic acid.
| Catalyst | Typical Conditions | Product |
| Rh/C | H2 (1-5 atm), Room Temperature, Ethanol | Cyclohexanecarboxylic acid, 4-nonyl- |
| Ru/C | H2 (10-50 atm), 50-100 °C, Water or organic solvent | Cyclohexanecarboxylic acid, 4-nonyl- |
| Pd/C | H2 (1-10 atm), Room Temperature, Acetic Acid | Cyclohexanecarboxylic acid, 4-nonyl- |
This table presents typical conditions for the hydrogenation of substituted benzoic acids, which are applicable to the synthesis of 4-nonylcyclohexanecarboxylic acid.
Esterification and Amidation Strategies for Cyclohexanecarboxylic Acid Derivatives
The carboxylic acid functional group of 4-nonylcyclohexanecarboxylic acid is a versatile handle for further derivatization, most commonly through esterification and amidation reactions. bohrium.com
Esterification: The conversion of 4-nonylcyclohexanecarboxylic acid to its corresponding esters can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. byjus.com To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
Amidation: Amide derivatives of 4-nonylcyclohexanecarboxylic acid can be synthesized by reacting the carboxylic acid with an amine. This reaction often requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide, DCC), to activate the carboxylic acid for nucleophilic attack by the amine. chemistrysteps.com Direct thermal or catalytic amidation at high temperatures is also possible but can be less selective.
| Reaction | Reagents | Product Type |
| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H2SO4) | Ester |
| DCC Coupling Amidation | Amine (e.g., Butylamine), Dicyclohexylcarbodiimide (DCC) | Amide |
This table summarizes common derivatization reactions for carboxylic acids, applicable to 4-nonylcyclohexanecarboxylic acid.
Alternative Synthetic Approaches to Carboxylic Acids
Beyond the direct hydrogenation of a pre-formed substituted benzoic acid, other synthetic strategies can be envisioned for the construction of 4-nonylcyclohexanecarboxylic acid. One such approach involves the Friedel-Crafts acylation of nonylbenzene, followed by a series of reduction and oxidation steps. youtube.com
A potential pathway could be:
Friedel-Crafts Acylation: Reaction of nonylbenzene with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl3) to introduce a ketone group. colostate.edu
Clemmensen or Wolff-Kishner Reduction: The resulting ketone can be reduced to an alkyl group. nih.gov
Oxidation: If the initial acylation introduced a shorter chain that was then extended, a subsequent oxidation of a strategically placed functional group could yield the carboxylic acid.
Hydrogenation: Finally, the aromatic ring would be hydrogenated to the cyclohexane ring.
Another alternative involves the use of Grignard reagents. A Grignard reagent could be prepared from a suitable 4-nonylcyclohexyl halide, which is then reacted with carbon dioxide to form the carboxylate, followed by acidification to yield the carboxylic acid.
Functionalization and Derivatization of the Cyclohexane Ring System
The cyclohexane ring of 4-nonylcyclohexanecarboxylic acid is generally less reactive than the carboxylic acid moiety. However, specific transformations can be achieved. One important aspect is the stereochemistry of the substituents on the cyclohexane ring. The hydrogenation of the aromatic precursor can lead to a mixture of cis and trans isomers, where the nonyl group and the carboxylic acid group are on the same or opposite faces of the ring, respectively.
Epimerization, the process of inverting the stereochemistry at one chiral center, can be used to enrich one isomer over the other. For instance, treatment of a mixture of cis and trans isomers of a 4-substituted cyclohexanecarboxylic acid with a strong base can lead to the thermodynamically more stable isomer, which is often the trans isomer.
Modification of the Carboxylic Acid Moiety
The carboxylic acid group is the most reactive site in the molecule and can be converted into a wide array of other functional groups.
| Functional Group Transformation | Reagents | Resulting Functional Group |
| Reduction | Lithium aluminum hydride (LiAlH4), followed by aqueous workup | Primary Alcohol (-CH2OH) |
| Conversion to Acid Chloride | Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) | Acid Chloride (-COCl) |
| Conversion to Anhydride | Acetic anhydride, heat | Carboxylic Anhydride |
This table outlines key transformations of the carboxylic acid group in 4-nonylcyclohexanecarboxylic acid.
These transformations open up a vast chemical space for the synthesis of more complex molecules derived from 4-nonylcyclohexanecarboxylic acid. For example, the corresponding alcohol can be used in ether or ester synthesis, while the acid chloride is a highly reactive intermediate for the formation of esters, amides, and other acyl derivatives under mild conditions.
Green Chemistry Principles in the Synthesis of Cyclohexanecarboxylic Acid, 4-Nonyl-
Applying the principles of green chemistry to the synthesis of 4-nonylcyclohexanecarboxylic acid aims to reduce the environmental impact of the chemical processes involved. Key areas of focus include the use of safer solvents, catalytic methods, and atom-economical reactions.
Catalysis: The use of heterogeneous catalysts in the hydrogenation step is a cornerstone of a green approach, as these catalysts can often be recovered and reused, minimizing waste.
Solvent Selection: Whenever possible, the use of greener solvents such as water, ethanol, or supercritical carbon dioxide is preferred over hazardous organic solvents. In some cases, solvent-free reactions can be developed.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Friedel-Crafts reactions, for example, often have lower atom economy due to the generation of stoichiometric amounts of byproducts.
Renewable Feedstocks: While not directly applicable to the synthesis from petrochemical sources, future research could explore pathways from bio-based nonyl-containing precursors.
By integrating these principles, the synthesis of 4-nonylcyclohexanecarboxylic acid and its derivatives can be made more sustainable and environmentally friendly.
Structural Elucidation and Advanced Characterization Techniques for Cyclohexanecarboxylic Acid, 4 Nonyl
Spectroscopic Analysis (e.g., Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)
Spectroscopic methods are fundamental in identifying the key functional groups and mapping the carbon-hydrogen framework of Cyclohexanecarboxylic acid, 4-nonyl-.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective for identifying the characteristic functional groups of a carboxylic acid. pressbooks.pub The spectrum of Cyclohexanecarboxylic acid, 4-nonyl- is expected to show two prominent absorption bands. libretexts.org A very broad O-H stretching vibration from the carboxyl group typically appears in the 2500–3300 cm⁻¹ region. pressbooks.pub This broadening is a result of intermolecular hydrogen bonding, which often forms a dimeric structure. libretexts.org The second key feature is the strong C=O (carbonyl) stretching absorption, which for a saturated aliphatic acid dimer, is centered around 1710 cm⁻¹. pressbooks.publibretexts.org The presence of the cyclohexane (B81311) ring and the long alkyl chain are confirmed by C-H stretching absorptions just below 3000 cm⁻¹.
Table 1: Characteristic FTIR Absorption Bands for Cyclohexanecarboxylic Acid, 4-Nonyl-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500–3300 | Very Broad, Strong |
| C-H Stretch | Alkyl (ring & chain) | 2850–2960 | Strong |
| C=O Stretch | Carboxylic Acid | ~1710 | Strong |
Data derived from general principles of IR spectroscopy for carboxylic acids. pressbooks.publibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum , the most distinct signal is the acidic proton of the carboxylic acid (-COOH), which is highly deshielded and appears as a broad singlet far downfield, typically around 12 ppm. pressbooks.publibretexts.org Its chemical shift can be influenced by solvent and concentration. pressbooks.pub The protons on the cyclohexane ring and the nonyl side chain would produce a complex series of overlapping signals in the upfield region, generally between 0.8 and 2.5 ppm. The terminal methyl group (-CH₃) of the nonyl chain would appear as a triplet around 0.9 ppm.
In the ¹³C NMR spectrum , the carboxyl carbon is the most downfield signal, appearing in the 165–185 ppm range for saturated aliphatic acids. pressbooks.pubprinceton.edu The carbons of the cyclohexane ring and the nonyl chain would resonate in the 10–50 ppm region. The specific chemical shifts would vary depending on the cis/trans isomeric configuration of the 4-substituent relative to the carboxyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclohexanecarboxylic Acid, 4-Nonyl-
| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | -COOH | ~12.0 | Broad singlet; position is concentration dependent. pressbooks.pub |
| ¹H | -CH -COOH | ~2.2-2.5 | Signal for the proton on the carbon bearing the carboxyl group. |
| ¹H | Cyclohexane & Nonyl CH, CH₂ | ~1.0-2.0 | Complex, overlapping multiplet region. |
| ¹H | Nonyl -CH₃ | ~0.9 | Triplet. |
| ¹³C | -C OOH | ~180-185 | Downfield signal characteristic of a saturated acid. pressbooks.pub |
| ¹³C | Cyclohexane & Nonyl C H, C H₂ | ~20-50 | Aliphatic carbon region. |
| ¹³C | Nonyl -C H₃ | ~14 | Most upfield signal. |
Predicted values based on data for cyclohexanecarboxylic acid and general NMR principles. pressbooks.pubprinceton.educhemicalbook.com
Chromatographic-Mass Spectrometric Approaches (e.g., Gas Chromatography-Mass Spectrometry, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry)
Combining chromatography for separation with mass spectrometry for detection and identification is a powerful strategy for analyzing complex samples containing isomers of Cyclohexanecarboxylic acid, 4-nonyl-.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the analysis of naphthenic acids. nih.govrsc.org For GC analysis, the carboxylic acid group is often derivatized (e.g., converted to a methyl ester) to increase volatility and improve peak shape. The gas chromatograph separates the various isomers of the derivatized 4-nonylcyclohexanecarboxylic acid based on their boiling points and interactions with the stationary phase of the GC column. shimadzu.com Following separation, the mass spectrometer fragments the molecules and separates the resulting ions by their mass-to-charge ratio (m/z), creating a unique mass spectrum or "fingerprint" for each isomer. nih.gov The mass spectrum for the parent compound, cyclohexanecarboxylic acid, shows characteristic fragments that can be used to interpret the spectrum of its nonyl-substituted derivative. nist.gov
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is increasingly used for the analysis of organic acids. mdpi.com UHPLC offers higher resolution and faster separation times compared to traditional HPLC. mdpi.com This technique is particularly well-suited for polar compounds like carboxylic acids, which can often be analyzed directly without derivatization. mdpi.com The analysis is typically performed using a reversed-phase column and electrospray ionization (ESI) in negative ion mode, which readily deprotonates the carboxylic acid to form a [M-H]⁻ ion. acs.orgprotocols.io
Tandem mass spectrometry (MS/MS) adds another layer of specificity. The [M-H]⁻ parent ion is selected and fragmented to produce a set of characteristic daughter ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even in complex matrices. protocols.io
Advanced Structural Determination Methods
For unambiguous characterization, especially within complex naphthenic acid mixtures, more advanced methods are employed.
High-Resolution Mass Spectrometry (HRMS)
Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap Mass Spectrometry provide extremely high mass accuracy and resolution. nih.govproquest.com This allows for the determination of the precise elemental formula (e.g., C₁₆H₃₀O₂) directly from the measured mass, which is critical for distinguishing between compounds with the same nominal mass but different chemical formulas in a complex mixture. acs.orgproquest.com
Two-Dimensional Gas Chromatography (GC×GC-TOF-MS)
For highly complex isomeric mixtures, two-dimensional gas chromatography (GC×GC) provides significantly enhanced separation power. rsc.org In this technique, the sample is passed through two different GC columns with orthogonal separation mechanisms. The resulting two-dimensional chromatogram separates isomers that would co-elute in a single-column setup. When coupled with a high-speed Time-of-Flight Mass Spectrometer (TOF-MS), it provides comprehensive data for the characterization of individual components in a complex NA sample. rsc.org
Two-Dimensional NMR (2D NMR)
Advanced NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), can be used to definitively establish the structure. princeton.edu HMBC reveals correlations between carbon and hydrogen atoms that are separated by two or three bonds. This would allow for the confirmation of the connectivity between specific protons on the nonyl chain, protons on the cyclohexane ring, and the carboxyl carbon, providing unequivocal proof of the 4-nonyl substitution pattern. princeton.edu
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Cyclohexanecarboxylic acid, 4-nonyl- |
| Cyclohexanecarboxylic acid |
Analytical Methodologies for the Quantification and Identification of Cyclohexanecarboxylic Acid, 4 Nonyl in Complex Matrices
Sample Preparation and Extraction Protocols
The initial and most critical step in the analysis of Cyclohexanecarboxylic acid, 4-nonyl- from a complex matrix is the sample preparation and extraction. The primary goal is to isolate the target analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis. The choice of protocol depends heavily on the nature of the sample matrix (e.g., water, soil, biological tissue, industrial product).
Commonly employed techniques for carboxylic acids include:
Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of the analyte between two immiscible liquid phases. For Cyclohexanecarboxylic acid, 4-nonyl-, the pH of the aqueous sample would first be adjusted to below its pKa (typically around 4-5 for carboxylic acids) to protonate the carboxyl group. This makes the molecule less polar and more soluble in organic solvents like methylene (B1212753) chloride, t-butyl methyl ether, or hexane. The organic layer containing the analyte is then collected, and the solvent is evaporated and reconstituted in a solvent compatible with the subsequent analytical instrument. google.com
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. mdpi.com It uses a solid sorbent packed into a cartridge or disk to retain the analyte. For Cyclohexanecarboxylic acid, 4-nonyl-, a reversed-phase sorbent (e.g., C18-bonded silica) is often suitable. The sample, with its pH adjusted to enhance retention, is passed through the cartridge. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile (B52724). mdpi.com Ion-exchange SPE cartridges can also be used, targeting the negatively charged carboxylate form of the molecule at a higher pH.
Derivatization: To improve volatility for Gas Chromatography (GC) analysis or to enhance ionization efficiency or chromatographic retention, the carboxylic acid group can be derivatized. Common derivatization reactions for carboxylic acids include esterification to form, for example, methyl or ethyl esters.
The selection of an appropriate extraction solvent is crucial and is often determined empirically to maximize recovery.
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography, Thin-Layer Chromatography)
Chromatography is the core technique for separating Cyclohexanecarboxylic acid, 4-nonyl- from other components that were co-extracted during sample preparation.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of carboxylic acids. mdpi.comsielc.com
Reversed-Phase (RP) HPLC: This is the most common HPLC mode for a compound of this nature. A non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com To ensure good peak shape and retention, an acid modifier such as formic acid or phosphoric acid is usually added to the mobile phase to suppress the ionization of the carboxyl group. sielc.com
Ion-Exclusion Chromatography (IEC): This technique is particularly useful for separating organic acids. nih.gov It employs a stationary phase with strong cation-exchange resins in the H+ form. The separation mechanism is based on the exclusion of the ionized acids from the pores of the resin. nih.gov
Gas Chromatography (GC): GC offers high resolution but is generally suitable only for volatile and thermally stable compounds. Due to the polarity and low volatility of the carboxylic acid group, direct analysis of Cyclohexanecarboxylic acid, 4-nonyl- by GC is challenging. Therefore, derivatization to a more volatile ester form is typically required before injection into the GC system. thermofisher.com
Thin-Layer Chromatography (TLC): While less common for quantitative analysis, TLC can be a simple and effective tool for qualitative screening or for monitoring the progress of a chemical reaction. The separation is achieved on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the components are separated based on their differential migration in a solvent system.
Table 1: Example HPLC Conditions for Carboxylic Acid Separation
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 or Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | sielc.com |
| Detection | Mass Spectrometry (MS) or UV (at low wavelength) | mdpi.comsielc.com |
| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |
Mass Spectrometry (MS) Applications in Identification and Quantification
Mass spectrometry, particularly when coupled with a chromatographic system (LC-MS or GC-MS), is the definitive technique for the identification and quantification of Cyclohexanecarboxylic acid, 4-nonyl-. researchgate.netmdpi.com It offers unparalleled specificity and sensitivity. mdpi.com
Ionization Techniques: The analyte must first be ionized.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules analyzed by LC. For Cyclohexanecarboxylic acid, 4-nonyl-, it would typically be run in negative ion mode to detect the deprotonated molecule [M-H]⁻.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another LC-MS interface that is effective for a wide range of molecules and can be used if ESI provides a poor response. weebly.com
Electron Ionization (EI): This is the standard, high-energy ionization technique for GC-MS. It produces characteristic fragmentation patterns that are highly reproducible and can be compared against spectral libraries for confident identification.
Mass Analyzers:
Single Quadrupole: This analyzer can be operated in either full-scan mode to acquire a full mass spectrum for identification or in selected ion monitoring (SIM) mode for quantification. thermofisher.com In SIM mode, the instrument only monitors the m/z of the target ion, significantly increasing sensitivity.
Triple Quadrupole (QqQ): This is the gold standard for quantitative analysis. It operates in multiple reaction monitoring (MRM) mode. A specific precursor ion (e.g., the [M-H]⁻ ion) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides exceptional selectivity, minimizing matrix interferences. researchgate.net
The high specificity of MS allows for the use of isotope-labeled internal standards, which is the most robust method for accurate quantification in complex matrices. mdpi.com
Validation and Quality Control in Analytical Procedures
To ensure that the results are reliable, accurate, and fit for purpose, the entire analytical method must be validated. researchgate.net Method validation is a formal process that demonstrates the suitability of the analytical procedure. researchgate.net Key validation parameters, often following International Council for Harmonisation (ICH) guidelines, include:
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net This is often demonstrated using MS detection or by showing chromatographic peak purity.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing spiked samples with known concentrations of the analyte. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (same lab, same analyst, same day) and intermediate precision (different days, analysts, or equipment).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature).
Quality Control (QC) procedures are essential for the routine use of the validated method. eurachem.org These include the regular analysis of QC samples, such as blanks, calibration standards, and certified reference materials (when available), to ensure the analytical system is performing correctly. eurachem.orgeurachem.org The use of control charts to monitor trends in QC data is also a critical component of a robust quality assurance system. eurachem.org
In Vitro and Ex Vivo Biological Investigations of Cyclohexanecarboxylic Acid, 4 Nonyl and Its Analogues
Assessment of Biological Activities in Cell Culture Models (e.g., antioxidant, anticancer screening)
While direct in vitro antioxidant and anticancer screening data for Cyclohexanecarboxylic acid, 4-nonyl- are not extensively available in the public domain, the evaluation of related long-chain fatty acids and cyclic compounds in various cell culture models provides a basis for understanding their potential biological activities.
Natural products are a significant source of bioactive molecules for the development of new anticancer drugs. Various phytochemicals have demonstrated the ability to induce cancer cell death through diverse molecular mechanisms. For instance, studies on other natural and synthetic compounds often involve screening against a panel of cancer cell lines to determine their cytotoxic effects. The MTT assay is a common method used to assess cell viability, and from this, the IC50 value (the concentration of a compound that inhibits 50% of cell growth) can be determined.
In the broader context of fatty acid derivatives, some studies have investigated the anticancer activities of keto-fatty acids. For example, anilide and semicarbazone derivatives of monoketo eicosanoic acids were examined for their cytotoxic effects on a canine mammary tumor cell line (CMT-U27). It was observed that the position of the keto group within the fatty acid chain influenced the cytotoxic activity, with a keto group in the middle of the chain showing more potent effects. Specifically, 8-semicarbazone eicosanoic acid demonstrated cytotoxicity, while 10-keto eicosanoic acid anilide was less active. dergipark.org.tr
The general approach to antioxidant screening in vitro often involves assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. These tests measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals. While specific data for Cyclohexanecarboxylic acid, 4-nonyl- is not provided, these are standard methods that would be employed to evaluate its antioxidant potential.
Table 1: Representative in Vitro Anticancer Screening Data for Related Fatty Acid Derivatives
| Compound | Cell Line | Assay | Result (IC50) |
| 8-Semicarbazone eicosanoic acid | CMT-U27 | MTT | Cytotoxic |
| 10-Keto eicosanoic acid anilide | CMT-U27 | MTT | Less cytotoxic |
| Doxorubicin (Positive Control) | CMT-U27 | MTT | 0.8 µM |
Mechanistic Studies of Cellular Interactions (e.g., enzyme inhibition, receptor binding)
Mechanistic studies have provided insights into how structural analogues of Cyclohexanecarboxylic acid, 4-nonyl- interact with cellular components, particularly with receptors in the nervous system.
A notable analogue, trans-4-butylcyclohexane carboxylic acid (4-BCCA), has been identified as a low-affinity inhibitor of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. These receptors are crucial for excitatory synaptic transmission in the central nervous system. Through a combination of X-ray crystallography, mutagenesis, electrophysiological assays, and molecular dynamics simulations, the binding sites for 4-BCCA on the AMPA receptor were located in the transmembrane domain (TMD). Specifically, 4-BCCA binds at the lateral portals formed by transmembrane segments M1-M4. At this site, the molecule is dynamic and can adopt multiple poses, even entering the ion channel pore. This mechanism of action is distinct from other non-competitive inhibitors of AMPA receptors.
The inhibition of enzymes is another potential mechanism of action for carboxylic acid derivatives. For instance, studies on other molecules have shown that they can act as inhibitors of various enzymes. While direct enzyme inhibition studies for Cyclohexanecarboxylic acid, 4-nonyl- are not detailed, the general principles of enzyme inhibition by small molecules are well-established and could be applicable.
Table 2: Mechanistic Insights for a Structural Analogue (trans-4-butylcyclohexane carboxylic acid)
| Analogue | Target | Method(s) | Key Findings |
| trans-4-butylcyclohexane carboxylic acid (4-BCCA) | AMPA Receptor | X-ray crystallography, Mutagenesis, Electrophysiology, Molecular dynamics | Binds to the transmembrane domain at lateral portals; acts as a low-affinity inhibitor. |
Comparative Biological Activity of Structural Analogues and Metabolites
The biological activity of a compound is intrinsically linked to its chemical structure. Comparing the activity of structural analogues and metabolites can provide valuable structure-activity relationship (SAR) information.
For the analogue trans-4-butylcyclohexane carboxylic acid (4-BCCA), its inhibitory effect on AMPA receptors highlights the importance of the cyclohexanecarboxylic acid moiety for interaction with this specific biological target. The nature and length of the alkyl substituent at the 4-position of the cyclohexane (B81311) ring are expected to influence the potency and selectivity of this interaction. The nonyl group in Cyclohexanecarboxylic acid, 4-nonyl- is significantly larger and more lipophilic than the butyl group in 4-BCCA, which would likely alter its binding affinity and pharmacokinetic properties.
In the context of other cyclic compounds, such as adamantane (B196018) analogues, the lipophilic nature of the cyclic core is often crucial for biological activity, including antiviral and other chemotherapeutic effects. mdpi.com The hydrophobic interactions afforded by such groups can play a significant role in binding to biological targets.
Furthermore, studies on other long-chain molecules, such as keto-fatty acids, have demonstrated that modifications to the alkyl chain can significantly impact biological activity. dergipark.org.tr The introduction of functional groups, such as keto groups, and their position along the chain are critical determinants of cytotoxicity. dergipark.org.tr
Computational and Theoretical Approaches in the Study of Cyclohexanecarboxylic Acid, 4 Nonyl
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are instrumental in understanding the three-dimensional structure of Cyclohexanecarboxylic acid, 4-nonyl- and its potential interactions with biological macromolecules.
Molecular Docking: Docking simulations are used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. While no specific docking studies have been published for Cyclohexanecarboxylic acid, 4-nonyl-, this technique could be hypothetically applied to explore its potential biological targets. For instance, given its structural similarity to other enzyme inhibitors, docking studies could be performed against the active sites of relevant enzymes to predict binding affinities and interaction modes. Key interactions would likely involve hydrogen bonding from the carboxylic acid group and hydrophobic interactions from the cyclohexane (B81311) ring and the nonyl chain.
A hypothetical summary of molecular mechanics force fields that could be applied for such studies is presented in Table 1.
Table 1: Potential Molecular Mechanics Force Fields for Modeling Cyclohexanecarboxylic acid, 4-nonyl-
| Force Field | Primary Applications | Potential for Cyclohexanecarboxylic acid, 4-nonyl- |
|---|---|---|
| MMFF94 | Broad applicability for organic molecules | Suitable for conformational analysis and intermolecular interaction energies. |
| AMBER | Primarily for biomolecules (proteins, nucleic acids) | Could be used in docking studies if the target is a biological receptor. |
| CHARMM | Broad applicability for biomolecular simulations | Similar to AMBER, useful for simulating the compound in a biological environment. |
| OPLS-AA | Optimized for liquid simulations of organic molecules | Well-suited for predicting properties in solution and for parameterizing the nonyl chain. |
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of molecules. These methods can be used to determine a wide array of properties for Cyclohexanecarboxylic acid, 4-nonyl- with a high degree of accuracy.
Spectroscopic Properties: Quantum chemical calculations can also predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be invaluable in the identification and characterization of the compound, especially in the absence of experimental reference data. For example, the calculated vibrational frequencies in the IR spectrum would correspond to the stretching and bending of specific bonds, such as the C=O and O-H bonds of the carboxylic acid group.
A summary of predictable properties from quantum chemical calculations is provided in Table 2.
| NMR Chemical Shifts | Predicts the nuclear magnetic resonance spectrum, another key tool for structural elucidation. |
Prediction of Reaction Pathways and Synthetic Accessibility
Computational tools can be utilized to predict the likely reaction pathways for the synthesis of Cyclohexanecarboxylic acid, 4-nonyl- and to assess its synthetic accessibility.
Retrosynthetic Analysis: Computational software can assist in retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors. For Cyclohexanecarboxylic acid, 4-nonyl-, a plausible disconnection would be at the C4 position of the cyclohexane ring, suggesting a synthesis from a 4-substituted cyclohexanecarboxylic acid derivative and a nonyl-containing reagent.
Reaction Modeling: Quantum chemical calculations can be used to model the transition states and reaction energies of potential synthetic steps. This allows for the in silico evaluation of different synthetic routes, helping to identify the most efficient and highest-yielding pathways before any experimental work is undertaken. For example, the alkylation of a suitable cyclohexane precursor with a nonyl halide could be modeled to predict its feasibility and potential byproducts.
Environmental Fate Modeling and Biodegradation Prediction
Understanding the environmental fate of a chemical is crucial for assessing its potential impact. Modeling approaches can predict how Cyclohexanecarboxylic acid, 4-nonyl- will behave in the environment and its susceptibility to biodegradation.
Multimedia Fate Modeling: Multimedia environmental fate models, such as fugacity-based models, can predict the partitioning of a chemical between different environmental compartments (air, water, soil, sediment). Due to its long nonyl chain, Cyclohexanecarboxylic acid, 4-nonyl- is expected to have a low water solubility and a high octanol-water partition coefficient (Kow). This suggests that it will tend to adsorb to soil and sediment rather than remaining in the water column. Its volatility is predicted to be low, limiting its transport in the atmosphere.
Biodegradation Prediction: The biodegradability of organic compounds can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the chemical structure of a molecule with its observed biodegradation. For Cyclohexanecarboxylic acid, 4-nonyl-, the presence of the long alkyl chain is a key determinant of its biodegradability. While long-chain alkanes can be degraded by microorganisms, the rate of degradation often decreases with increasing chain length. The cyclohexane ring may also influence the rate and pathway of biodegradation. Studies on the biodegradation of similar compounds, such as trans-4-methyl-1-cyclohexane carboxylic acid, have shown that these molecules can be mineralized by microbial communities, although the rates can be influenced by environmental conditions like temperature and pH.
A hypothetical summary of predicted environmental properties is presented in Table 3.
Table 3: Predicted Environmental Fate and Biodegradation Properties of Cyclohexanecarboxylic acid, 4-nonyl-
| Property | Predicted Value/Behavior | Implication |
|---|---|---|
| Water Solubility | Low | Tends to partition out of the aqueous phase. |
| Log Kow | High | Likely to bioaccumulate in fatty tissues and adsorb to organic matter. |
| Vapor Pressure | Low | Not expected to be significantly present in the atmosphere. |
| Biodegradation | Predicted to be slowly biodegradable | May persist in the environment for some time. The long nonyl chain is a key factor. |
Emerging Applications and Industrial Relevance of Cyclohexanecarboxylic Acid, 4 Nonyl in Non Prohibited Sectors
Role as a Chemical Intermediate in Advanced Synthesis
Cyclohexanecarboxylic acid, 4-nonyl- serves as a valuable chemical intermediate for the synthesis of more complex molecules. ontosight.ai The reactivity of the carboxylic acid group allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.
The core structure, cyclohexanecarboxylic acid, is known to undergo typical carboxylic acid reactions. wikipedia.org These include conversion to acyl chlorides, esters, and amides, which are fundamental transformations in creating a wide array of chemical compounds. youtube.comchadsprep.com For instance, the parent compound, cyclohexanecarboxylic acid, can be converted to cyclohexanecarbonyl chloride, a more reactive derivative for further synthesis. wikipedia.org By analogy, Cyclohexanecarboxylic acid, 4-nonyl- can be transformed into its corresponding acyl chloride, anhydride, or ester, thereby acting as a precursor for more complex molecules with specific functionalities imparted by the 4-nonylcyclohexyl moiety.
The synthesis of various derivatives from related cyclohexanecarboxylic acid structures has been explored for creating compounds with specific properties, such as liquid-crystal characteristics. osti.gov Research on trans-4-amino-1-cyclohexanecarboxylic acid derivatives highlights their importance as intermediates in the synthesis of optically active compounds and active pharmaceutical ingredients. google.comgoogle.com These examples underscore the potential of the cyclohexanecarboxylic acid framework as a scaffold in advanced synthesis. The presence of the 4-nonyl- group in Cyclohexanecarboxylic acid, 4-nonyl- can be leveraged to introduce lipophilic characteristics into target molecules, which is a desirable trait in the synthesis of agrochemicals and specialty materials. ontosight.ai
Table 1: Potential Synthetic Transformations of Cyclohexanecarboxylic Acid, 4-Nonyl-
| Reaction Type | Reagent Example | Product Class | Potential Application of Product |
| Esterification | Methanol (B129727), Acid Catalyst | 4-Nonylcyclohexanecarboxylate Ester | Plasticizers, Solvents, Fragrances |
| Amidation | Ammonia or Primary/Secondary Amine | 4-Nonylcyclohexanecarboxamide | Surfactants, Pharmaceutical Intermediates |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | 4-Nonylcyclohexanecarbonyl Chloride | Highly Reactive Intermediate for further synthesis |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (4-Nonylcyclohexyl)methanol | Precursor for polyesters and other polymers |
This table is illustrative and based on general reactions of carboxylic acids.
Potential in Materials Science (e.g., plasticizers for polymers)
The molecular structure of Cyclohexanecarboxylic acid, 4-nonyl- and its ester derivatives suggests significant potential in materials science, particularly as plasticizers for polymers. Plasticizers are additives that increase the flexibility, softness, and workability of materials, especially polyvinyl chloride (PVC). cargill.com
Esters of cyclohexanecarboxylic acid are recognized as effective non-phthalate plasticizers. google.com The demand for such plasticizers has grown due to concerns over the health and environmental effects of traditional phthalate-based additives. Research into esters derived from dicarboxylic acids, including cycloaliphatic ones, has shown they can offer reduced toxicity and improved low-temperature performance in PVC compositions. mdpi.com
The 4-nonyl- group, a nine-carbon alkyl chain, imparts significant lipophilicity and is expected to enhance compatibility with polymer matrices like PVC. ontosight.ai Studies on similar structures, such as cyclohexanecarboxylic acid-based polyethylene (B3416737) glycols, have demonstrated their effectiveness as eco-friendly plasticizers for PVC, showing good thermal stability and plasticizing efficiency. researchgate.net The long, nonpolar nonyl chain can effectively separate polymer chains, reducing the glass transition temperature and imparting flexibility. mdpi.com The synthesis of esters from Cyclohexanecarboxylic acid, 4-nonyl- could yield high-performance plasticizers with low volatility and migration rates, which are critical properties for durable and safe plastic products.
Table 2: Comparison of Potential Plasticizer Properties
| Feature | Phthalate Plasticizers (e.g., DEHP) | Potential Cyclohexanecarboxylic acid, 4-nonyl- Esters |
| Base Molecule | Phthalic Anhydride | Cyclohexanecarboxylic acid, 4-nonyl- |
| Key Structural Feature | Aromatic Ring | Cycloaliphatic Ring + Nonyl Chain |
| Performance Aspect | Good gelling, cost-effective. specialchem.com | Expected good compatibility, low volatility, improved low-temp flexibility. |
| Environmental Profile | Health concerns leading to restricted use. specialchem.com | Potentially favorable toxicological profile, non-phthalate alternative. google.com |
This table presents a comparative overview based on existing knowledge of related plasticizer classes.
Future Prospects in Chemical Engineering and Sustainable Processes
The unique characteristics of Cyclohexanecarboxylic acid, 4-nonyl- position it as a compound of interest for future developments in chemical engineering and sustainable chemical processes. Its potential stems from both its performance attributes and its possible connection to greener chemistry pathways.
One of the key areas of future relevance is the development of biodegradable materials. ontosight.ai The combination of a carboxylic acid group and a long alkyl chain in its structure could be harnessed to design novel biodegradable surfactants or polymers. Surfactants with biodegradable properties are increasingly sought after as alternatives to persistent compounds like alkylphenol ethoxylates. researchgate.net
Furthermore, there is a strong industrial drive towards bio-based chemicals and materials to reduce reliance on petrochemical feedstocks. While Cyclohexanecarboxylic acid, 4-nonyl- is currently derived from conventional chemical synthesis, related cycloaliphatic structures like 1,4-cyclohexanedicarboxylic acid are being explored in bio-based polyesters for sustainable packaging. mdpi.com Future research could focus on developing bio-based synthesis routes to cyclohexanecarboxylic acid and its derivatives, enhancing their sustainability profile. The use of such bio-based building blocks in creating high-performance materials, like the Cargill Vikoflex™ line of bio-based plasticizers, represents a significant trend in the chemical industry. cargill.com This aligns with the broader goals of green chemistry, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
The application of cycloaliphatic monomers in advanced polyesters for smart films and other high-tech applications is a rapidly growing field. mdpi.com The specific properties conferred by the cyclohexyl ring, such as enhanced thermal stability and mechanical strength, make these monomers valuable. mdpi.com The 4-nonyl- derivative could be explored as a modifying agent in such polymers to fine-tune properties like flexibility and hydrophobicity for specialized applications in packaging or coatings.
Future Research Trajectories and Interdisciplinary Perspectives
Integration of Omics Technologies in Environmental and Biological Research
The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to investigate the environmental fate and biological effects of Cyclohexanecarboxylic acid, 4-nonyl-. These high-throughput approaches can provide a holistic view of how organisms respond to chemical exposures at various molecular levels.
Future research should focus on utilizing these technologies to:
Elucidate Toxicological Pathways: By exposing model organisms, such as specific bacteria, algae, or even cell cultures, to Cyclohexanecarboxylic acid, 4-nonyl-, researchers can use transcriptomics and proteomics to identify which genes and proteins are activated or suppressed. This can help to pinpoint the specific cellular pathways affected by the compound.
Identify Biomarkers of Exposure: Metabolomics, the study of the complete set of small-molecule metabolites, can be used to identify unique metabolic fingerprints in organisms exposed to Cyclohexanecarboxylic acid, 4-nonyl-. These fingerprints could serve as sensitive biomarkers for detecting exposure in environmental monitoring programs.
Investigate Bioremediation Potential: Genomics and metagenomics can be employed to identify microorganisms capable of degrading Cyclohexanecarboxylic acid, 4-nonyl-. By understanding the genetic makeup of these organisms, it may be possible to enhance their bioremediation capabilities. Research has shown that the structure of naphthenic acids, such as the degree of alkyl side chain branching, influences their biodegradability. researchgate.net Investigating the specific microbial pathways for the degradation of the 4-nonyl- isomer is a key area for future work.
The integration of these various omics datasets will be crucial for building comprehensive models of the environmental behavior and biological impact of this compound.
Development of Novel Synthetic Methodologies
The availability of pure, well-characterized analytical standards is essential for accurate toxicological and environmental studies. The development of novel and efficient synthetic methodologies for producing Cyclohexanecarboxylic acid, 4-nonyl- and its potential metabolites is therefore a critical area of future research.
Key research directions in this area include:
Stereoselective Synthesis: The 4-nonyl- substituent on the cyclohexane (B81311) ring can exist in either cis or trans configurations relative to the carboxylic acid group. As the stereochemistry can significantly influence biological activity, developing synthetic routes that can selectively produce either the cis or trans isomer is of high importance.
Catalytic Hydrogenation: One common approach to synthesizing cyclohexanecarboxylic acids is through the hydrogenation of the corresponding aromatic precursor. Research into more efficient and environmentally friendly catalysts for this transformation, such as novel ruthenium-based catalysts, could improve the yield and reduce the environmental impact of the synthesis. researchgate.net
Functionalization of the Cyclohexane Ring: Exploring novel chemical reactions to introduce the nonyl group at the 4-position of the cyclohexanecarboxylic acid ring with high regioselectivity is another important avenue. This could involve leveraging modern cross-coupling reactions or other advanced organic synthesis techniques.
The development of robust and scalable synthetic methods will not only provide the necessary materials for further research but also open up possibilities for creating a library of related compounds to study structure-activity relationships.
Advanced Analytical Tool Development for Trace Level Detection
The detection and quantification of Cyclohexanecarboxylic acid, 4-nonyl- in complex environmental matrices, such as water and soil, at trace levels present a significant analytical challenge. Future research should focus on the development of more sensitive and specific analytical tools.
Promising areas for advancement include:
High-Resolution Mass Spectrometry (HRMS): Techniques such as Orbitrap MS and Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) can provide the high mass accuracy and resolving power needed to distinguish Cyclohexanecarboxylic acid, 4-nonyl- from other co-occurring naphthenic acids in environmental samples. nih.gov
Chromatographic Separation: The development of advanced liquid chromatography (LC) and gas chromatography (GC) methods is crucial for separating the cis and trans isomers of Cyclohexanecarboxylic acid, 4-nonyl- and for resolving it from other structurally similar compounds. The use of two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) has shown promise for the detailed characterization of complex naphthenic acid mixtures. researchgate.net
Isotope Dilution Assays: The synthesis of stable isotope-labeled internal standards for Cyclohexanecarboxylic acid, 4-nonyl- would enable highly accurate and precise quantification using isotope dilution mass spectrometry. nih.gov This approach minimizes matrix effects and provides the most reliable data for environmental monitoring and risk assessment.
The following table summarizes some of the advanced analytical techniques that could be applied to the trace level detection of Cyclohexanecarboxylic acid, 4-nonyl-:
| Analytical Technique | Abbreviation | Potential Application for Cyclohexanecarboxylic acid, 4-nonyl- |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Separation and quantification in aqueous samples. researchgate.netcapes.gov.br |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of derivatized forms for improved volatility and separation. offshorenorge.nonih.gov |
| High-Resolution Mass Spectrometry | HRMS | Accurate mass determination to distinguish from other naphthenic acids. nih.gov |
| Two-Dimensional Gas Chromatography | GCxGC-TOF-MS | High-resolution separation from complex mixtures. researchgate.net |
The advancement of these analytical tools will be paramount for understanding the environmental distribution, fate, and transport of this specific naphthenic acid.
Q & A
Q. What are the recommended synthetic routes for 4-nonylcyclohexanecarboxylic acid in laboratory settings?
Methodological Answer: A common approach involves the alkylation of cyclohexanecarboxylic acid precursors. For example:
Ester Intermediate Synthesis : React cyclohexanecarboxylic acid with methanol to form a methyl ester, improving reactivity for subsequent alkylation .
Friedel-Crafts Alkylation : Introduce the nonyl group at the 4-position using AlCl₃ as a catalyst, followed by hydrolysis to regenerate the carboxylic acid .
Grignard Reaction : Use a nonylmagnesium bromide reagent with a suitably substituted cyclohexanecarbonyl chloride derivative.
Q. Key Considerations :
Q. How can researchers characterize the purity and structure of 4-nonylcyclohexanecarboxylic acid?
Methodological Answer:
Validation : Compare spectral data with NIST Chemistry WebBook entries for analogous compounds .
Q. What safety protocols are critical when handling 4-nonylcyclohexanecarboxylic acid?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (evidenced by SDS guidelines) .
- Spill Management : Absorb liquid spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the 4-nonyl substituent influence the conformational dynamics of cyclohexanecarboxylic acid?
Methodological Answer: The bulky nonyl group favors an equatorial position in the cyclohexane chair conformation to minimize 1,3-diaxial strain. Computational modeling (e.g., DFT) can quantify energy differences:
Q. What strategies elucidate structure-activity relationships (SAR) of 4-nonylcyclohexanecarboxylic acid derivatives?
Methodological Answer:
Derivatization : Synthesize analogs with varying alkyl chain lengths or functional groups (e.g., 4-octyl, 4-decyl) .
Biological Assays : Test inhibition of enzymes (e.g., lipases) to correlate hydrophobicity (logP) with activity. Use Hansch analysis for quantitative SAR .
Crystallography : Resolve X-ray structures to identify key binding interactions (e.g., carboxylate coordination) .
Q. How can conflicting data on physicochemical properties (e.g., melting point) be resolved?
Methodological Answer:
Q. What computational methods predict solubility and reactivity in solvent systems?
Methodological Answer:
- logP Calculation : Estimate hydrophobicity using software (e.g., ChemAxon). For 4-nonyl derivatives, logP ≈ 5.2 (indicating high lipid solubility) .
- COSMO-RS : Model solvent interactions based on charge density surfaces; prioritize non-polar solvents (e.g., hexane) for reactions .
- Reactivity : Use Fukui indices (DFT) to identify electrophilic/nucleophilic sites on the carboxyl group .
Q. What methodologies assess environmental persistence and degradation pathways?
Methodological Answer:
Biodegradation Studies : Incubate with soil microbiota; monitor via LC-MS for breakdown products (e.g., shorter-chain acids) .
Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation kinetics (half-life ~48 hrs in water) .
Ecotoxicity : Use Daphnia magna assays to evaluate acute toxicity (LC₅₀ > 100 mg/L suggests low risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
